BenchChemオンラインストアへようこそ!

N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide

Neuroscience Ion Channel Pharmacology 5-HT₃ Receptor Antagonism

N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide (CAS 873005-67-5; molecular formula C₉H₁₀FNO₂; molecular weight 183.18 g/mol) is a synthetic arylacetamide derivative belonging to a broader class of N-aryl-N-methylacetamides frequently explored as pharmacophore scaffolds in neuroscience and inflammation research. The compound integrates three key structural features on a single phenyl ring: a 3-fluoro substituent, a para-hydroxyl group, and a N-methylacetamide moiety.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
Cat. No. B12613337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=CC(=C(C=C1)O)F
InChIInChI=1S/C9H10FNO2/c1-6(12)11(2)7-3-4-9(13)8(10)5-7/h3-5,13H,1-2H3
InChIKeyDQOPLLJYDHTIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide: Structural Identity, Physicochemical Baseline, and Procurement-Relevant Profile


N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide (CAS 873005-67-5; molecular formula C₉H₁₀FNO₂; molecular weight 183.18 g/mol) [1] is a synthetic arylacetamide derivative belonging to a broader class of N-aryl-N-methylacetamides frequently explored as pharmacophore scaffolds in neuroscience and inflammation research [2]. The compound integrates three key structural features on a single phenyl ring: a 3-fluoro substituent, a para-hydroxyl group, and a N-methylacetamide moiety. This substitution pattern distinguishes it from both the non-fluorinated N-(4-hydroxyphenyl)-N-methylacetamide (paracetamol/acetaminophen, CAS 579-58-8) and from the non-methylated N-(3-fluoro-4-hydroxyphenyl)acetamide analog (CAS 2045-39-8) , establishing it as a unique chemical entity for structure–activity relationship (SAR) investigations where concurrent fluorine and N-methyl effects are under evaluation.

Why N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide Cannot Be Replaced by Common N-Arylacetamide Analogs


Generic substitution within the N-aryl-N-methylacetamide class is precluded by the profound pharmacological divergence produced by single-atom modifications. The non-fluorinated analog N-(4-hydroxyphenyl)-N-methylacetamide (paracetamol) exerts analgesic effects predominantly through COX inhibition and central serotonergic mechanisms but lacks significant direct activity at 5-HT₃A receptors [1]; in contrast, the 3-fluoro substitution in the target compound confers measurable 5-HT₃A antagonist activity (IC₅₀ 1.6 µM) [2], demonstrating that the fluorine atom functions as a critical pharmacophoric element rather than a passive substituent. Similarly, removing the N-methyl group to yield N-(3-fluoro-4-hydroxyphenyl)acetamide (CAS 2045-39-8) fundamentally alters both the conformational landscape around the amide bond and the compound's hydrogen-bonding capacity [3], which directly impacts target engagement profiles. Additionally, the target compound displays a CYP3A4 inhibition IC₅₀ of 20 µM in human liver microsomes [4], a value that is approximately 140-fold weaker (i.e., safer from a drug–drug interaction standpoint) than that of certain potent CYP3A4 inhibitors bearing the 3-fluoro-4-hydroxyphenyl motif (e.g., IC₅₀ 0.14 µM) [5], further underscoring that in-class substitution without experimental validation risks unanticipated metabolic liability.

Quantitative Differentiation Evidence for N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide vs. Closest Analogs


Dual 5-HT₃A / α7 nAChR Activity Profile Defines a Selectivity Window Absent in Non-Fluorinated Analogs

The target compound exhibits a 7.6-fold functional selectivity window between 5-HT₃A antagonism (IC₅₀ = 1.6 µM) and α7 nAChR agonism (EC₅₀ = 210 nM) in HEK293 cell-based assays [1]. The non-fluorinated analog, N-(4-hydroxyphenyl)-N-methylacetamide (paracetamol), demonstrates no direct agonist or antagonist effects at 5-HT₃A receptors in electrophysiological studies [2], confirming that the 3-fluoro substituent is indispensable for engaging serotonergic ion channel targets. Additionally, representative α7 nAChR agonists from the broader acetamide class can reach EC₅₀ values of ~2.8 µM [3], making the 210 nM potency of the target compound approximately 13-fold stronger.

Neuroscience Ion Channel Pharmacology 5-HT₃ Receptor Antagonism α7 Nicotinic Receptor Agonism

CYP3A4 Inhibition: 143-Fold Weaker Than Potent 3-Fluoro-4-hydroxyphenyl-Containing Inhibitors, Indicating Favorable Metabolic Liability Profile

In human liver microsome assays, N-(3-fluoro-4-hydroxyphenyl)-N-methylacetamide inhibits CYP3A4 with an IC₅₀ of 20,000 nM (20 µM) [1]. This represents approximately 143-fold weaker CYP3A4 inhibition compared to a potent arylacetamide-based inhibitor containing the same 3-fluoro-4-hydroxyphenyl substructure, which achieves an IC₅₀ of 144 nM (0.144 µM) [2]. At a class level, numerous acetamide derivatives span a wide CYP3A4 inhibition range from sub-micromolar to >50 µM [3], positioning the target compound in the low-risk tier for cytochrome-mediated drug–drug interactions during in vivo studies.

Drug Metabolism CYP450 Inhibition Drug–Drug Interaction Risk ADME-Tox

3-Fluoro Substitution Confers 5-HT₃A Activity Absent in Non-Fluorinated N-(4-Hydroxyphenyl)-N-methylacetamide (Paracetamol)

A direct pharmacological divergence is established between the 3-fluoro and non-fluorinated phenylacetamide congeners at the 5-HT₃A receptor. N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide demonstrates quantifiable antagonist activity at human 5-HT₃A (IC₅₀ = 1.6 µM) [1], whereas N-(4-hydroxyphenyl)-N-methylacetamide (paracetamol) shows no direct agonist or antagonist effects on 5-HT₃A receptors in electrophysiological recordings [2]. This binary functional difference—measurable antagonism vs. complete inactivity—illustrates that the 3-fluoro atom is not merely a metabolic blocking group but a pharmacophore-essential substitution that enables recognition by the 5-HT₃A orthosteric or allosteric binding site.

Medicinal Chemistry Fluorine SAR Bioisosterism Serotonergic Pharmacology

Extremely Weak COX-2 Inhibition (IC₅₀ >100 µM) Distinguishes This Compound from Classical NSAID-Like Acetamide Analogs

N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide inhibits human COX-2 with an IC₅₀ of approximately 100,000 nM (100 µM) as measured by PGF₂α ELISA [1]. This stands in stark contrast to established COX-2-active acetamide derivatives, which achieve IC₅₀ values in the range of 2.35–19.90 µM [2]. The reference COX-2 inhibitor celecoxib shows an IC₅₀ of 0.03 µM [2], placing the target compound >3,300-fold weaker. This near-complete lack of COX-2 engagement eliminates prostaglandin-mediated anti-inflammatory or gastrointestinal side-effect mechanisms, positioning the compound for CNS or ion-channel-focused research where COX-2 activity would constitute an undesired confounding variable.

Inflammation COX-2 Selectivity Analgesic Development Off-Target Profiling

N-Methyl Substitution Reduces Hydrogen-Bond Donor Count Relative to Secondary Amide Analogs, Favoring CNS Permeability Predictions

The N-methyl substitution in N-(3-fluoro-4-hydroxyphenyl)-N-methylacetamide eliminates one hydrogen-bond donor (HBD) relative to its non-methylated counterpart, N-(3-fluoro-4-hydroxyphenyl)acetamide (CAS 2045-39-8), reducing the total HBD count from 3 to 2 (one phenolic –OH, one amide –NH for the comparator; only one –OH for the target) . This structural modification aligns with empirical CNS multiparameter optimization (MPO) guidelines, where a HBD count ≤2 is strongly associated with improved passive blood–brain barrier permeability [1]. The target compound's N-methyl group also restricts conformational freedom around the amide C–N bond, favoring the trans-amide conformation—a feature known to enhance metabolic stability relative to freely rotating secondary amides [2].

Physicochemical Property Optimization CNS Drug Design Blood–Brain Barrier Permeability Hydrogen Bonding

Lack of Significant hERG or Broader Cardiac Ion Channel Liability in Structurally Related N-Methylacetamide Derivatives

While direct hERG patch-clamp data for N-(3-fluoro-4-hydroxyphenyl)-N-methylacetamide have not been published, structurally related N-methylacetamide derivatives from a published medicinal chemistry series were profiled on hERG expressed in HEK-293 cells using a five-point concentration–response patch-clamp assay and showed no significant inhibition at concentrations relevant to their primary target engagement windows [1]. By contrast, the target compound's 5-HT₃A IC₅₀ (1.6 µM) [2] and α7 nAChR EC₅₀ (210 nM) [2] fall at least 10- to 100-fold below the typical hERG IC₅₀ safety margin threshold of ≥30-fold recommended by ICH S7B guidelines [3], providing a class-supported basis for a favorable cardiac safety margin pending confirmatory testing.

Cardiac Safety hERG Liability Safety Pharmacology Ion Channel Selectivity

Optimal Research and Procurement Application Scenarios for N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide


CNS Ion Channel Probe Development Requiring Defined 5-HT₃A/α7 nAChR Selectivity

Neuroscience teams developing chemical probes for ligand-gated ion channels can deploy N-(3-fluoro-4-hydroxyphenyl)-N-methylacetamide as a dual-activity reference compound with a quantifiable 7.6-fold selectivity window between 5-HT₃A antagonism (IC₅₀ 1.6 µM) and α7 nAChR agonism (EC₅₀ 210 nM) [1]. The non-fluorinated analog N-(4-hydroxyphenyl)-N-methylacetamide serves as an ideal within-series negative control, displaying no direct 5-HT₃A activity in electrophysiological assays [2]. This active/inactive pair enables robust SAR exploration of how the 3-fluoro substituent governs ion channel subtype engagement, directly supporting hit-to-lead programs targeting cognitive disorders, schizophrenia, or neuropathic pain where α7 and 5-HT₃ receptors are differentially implicated.

Preclinical ADME Candidate Selection Where Low CYP3A4 Liability Is a Gatekeeper Criterion

In drug discovery programs where CYP3A4-mediated drug–drug interaction (DDI) risk is a primary attrition factor, N-(3-fluoro-4-hydroxyphenyl)-N-methylacetamide offers a CYP3A4 IC₅₀ of 20 µM in human liver microsomes [1], placing it approximately 143-fold above sub-micromolar CYP3A4 inhibitors that share the 3-fluoro-4-hydroxyphenyl pharmacophore (e.g., IC₅₀ 144 nM) [2]. Medicinal chemistry teams can use this compound as a low-DDI-risk benchmark when triaging acetamide-series candidates, prioritizing analogs that maintain CYP3A4 IC₅₀ values above 10 µM for progression into rodent PK/PD studies where co-administered medications might otherwise confound efficacy readouts.

Fluorine-Substitution SAR Libraries Targeting Serotonergic Pharmacology Without COX-2 Confounding

Researchers constructing focused libraries around the N-aryl-N-methylacetamide scaffold can employ N-(3-fluoro-4-hydroxyphenyl)-N-methylacetamide as the 3-fluoro, N-methyl reference member for systematic SAR. Its extremely weak COX-2 inhibition (IC₅₀ ≈ 100 µM) [1] eliminates the risk of prostaglandin-mediated false-positive anti-inflammatory signals that commonly confound phenotypic screening readouts when using paracetamol-like analogs (COX-2 IC₅₀ ~25.8 µM) [2]. This makes the target compound particularly suitable for high-content phenotypic screens designed to identify novel serotonergic or cholinergic mechanisms in pain, emesis, or cognition, where COX-2 activity would otherwise mask true target-driven phenotypes.

Procurement Specification for CNS-Penetrant Acetamide Scaffolds Prioritizing Low HBD Count

Industrial and academic procurement teams evaluating 3-fluoro-4-hydroxyphenyl acetamide variants for CNS pipeline integration should prioritize N-(3-fluoro-4-hydroxyphenyl)-N-methylacetamide over its non-methylated counterpart N-(3-fluoro-4-hydroxyphenyl)acetamide (CAS 2045-39-8) on the basis of hydrogen-bond donor count: the N-methyl derivative possesses only one HBD (phenolic –OH) compared to three HBDs for the secondary amide [1]. This reduction aligns with CNS MPO guidelines where HBD ≤2 significantly increases the probability of acceptable passive BBB permeability [2]. Procurement specifications that incorporate HBD count as a selection criterion can use this compound as a reference standard for CNS-favorable physicochemical property benchmarking.

Quote Request

Request a Quote for N-(3-Fluoro-4-hydroxyphenyl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.